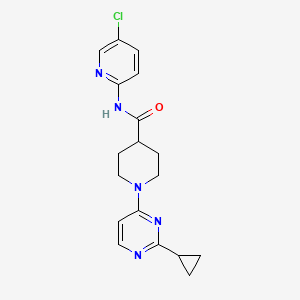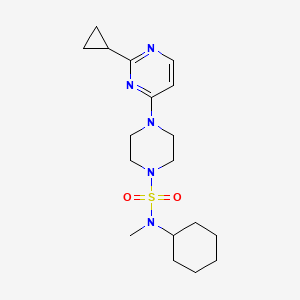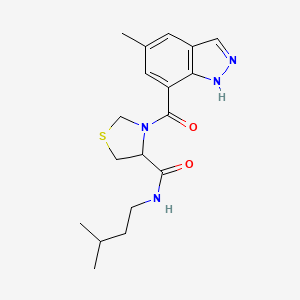![molecular formula C17H28N4O2 B6752437 2-(4-methylpyrazol-1-yl)-N-[(4-piperidin-1-yloxan-4-yl)methyl]acetamide](/img/structure/B6752437.png)
2-(4-methylpyrazol-1-yl)-N-[(4-piperidin-1-yloxan-4-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylpyrazol-1-yl)-N-[(4-piperidin-1-yloxan-4-yl)methyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a methyl group and an acetamide moiety linked to a piperidine ring. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpyrazol-1-yl)-N-[(4-piperidin-1-yloxan-4-yl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-methylpyrazole, which is then reacted with an appropriate acylating agent to introduce the acetamide group. The piperidine ring is subsequently introduced through a nucleophilic substitution reaction, often using a piperidine derivative and suitable reaction conditions such as elevated temperatures and the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-methylpyrazol-1-yl)-N-[(4-piperidin-1-yloxan-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the acetamide moiety, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, bases, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Applications De Recherche Scientifique
2-(4-methylpyrazol-1-yl)-N-[(4-piperidin-1-yloxan-4-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs for various diseases.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-methylpyrazol-1-yl)-N-[(4-piperidin-1-yloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-methylpyrazol-1-yl)ethanol: A simpler analog with a hydroxyl group instead of the acetamide moiety.
4-methylpyrazole: The core structure without the additional functional groups.
N-(4-piperidin-1-yloxan-4-yl)methylacetamide: Lacks the pyrazole ring but retains the piperidine and acetamide functionalities.
Uniqueness
2-(4-methylpyrazol-1-yl)-N-[(4-piperidin-1-yloxan-4-yl)methyl]acetamide is unique due to its combination of a pyrazole ring, a piperidine ring, and an acetamide group. This structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
2-(4-methylpyrazol-1-yl)-N-[(4-piperidin-1-yloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-15-11-19-21(12-15)13-16(22)18-14-17(5-9-23-10-6-17)20-7-3-2-4-8-20/h11-12H,2-10,13-14H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADPAMXWOPAXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(=O)NCC2(CCOCC2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6752358.png)

![2-[3-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-3-oxopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B6752363.png)
![3-Cyclohexyl-1-[4-(9-ethylpurin-6-yl)piperazin-1-yl]propan-1-one](/img/structure/B6752372.png)

![3-Methyl-7-(pyrazolo[1,5-a]pyridine-3-carbonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6752380.png)
![3-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-5-methoxy-1H-indole](/img/structure/B6752388.png)
![1-benzothiophen-3-yl-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B6752392.png)
![2-[methyl-(2-morpholin-4-yl-2-thiophen-2-ylethyl)amino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6752400.png)

![1-Morpholin-4-yl-4-[3-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]butane-1,4-dione](/img/structure/B6752422.png)
![N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B6752441.png)
![2-tert-butyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6752447.png)
![1-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]-N-phenylpyrrolidin-3-amine](/img/structure/B6752459.png)
